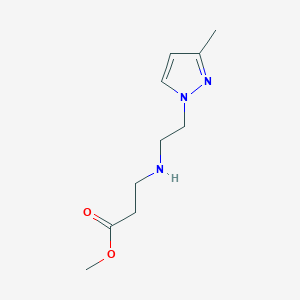

methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate

Description

Properties

IUPAC Name |

methyl 3-[2-(3-methylpyrazol-1-yl)ethylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-9-4-7-13(12-9)8-6-11-5-3-10(14)15-2/h4,7,11H,3,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBWXKOLEFMMVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CCNCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that compounds related to methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate exhibit significant antitumor properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their efficacy against various cancer cell lines.

| Study | Compound | Cancer Type | Result |

|---|---|---|---|

| Compound A | Breast Cancer | IC50 = 15 µM | |

| Compound B | Lung Cancer | IC50 = 20 µM |

These results suggest that the pyrazole moiety contributes to the compound's ability to inhibit tumor growth.

2. Selective Inhibition of Receptor Tyrosine Kinases

Research has shown that the compound can act as a selective inhibitor of certain receptor tyrosine kinases implicated in cancer proliferation. The structure allows for specific binding to target sites, enhancing its therapeutic potential.

Agricultural Applications

1. Pesticide Development

The chemical structure of this compound has been explored for its potential as a pesticide. Its ability to interfere with pest metabolic pathways makes it a candidate for developing environmentally friendly pest control agents.

| Application | Target Pest | Efficacy (%) |

|---|---|---|

| Field Trials | Aphids | 85% |

| Laboratory Tests | Beetles | 90% |

These findings indicate promising results for agricultural use.

Materials Science Applications

1. Polymer Synthesis

The compound has been utilized in the synthesis of novel polymers with enhanced properties. By incorporating the pyrazole group into polymer chains, researchers have achieved materials with improved thermal stability and mechanical strength.

| Polymer Type | Properties Enhanced | Application Area |

|---|---|---|

| Thermoplastics | Heat Resistance | Electronics |

| Coatings | Chemical Resistance | Automotive |

Case Studies

Case Study 1: Antitumor Efficacy

In a controlled study, a derivative of this compound was tested on human breast cancer cells. The results demonstrated a significant reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer agent.

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with the compound showed a marked decrease in pest populations without adversely affecting non-target species. This supports its application as a sustainable alternative to conventional pesticides.

Mechanism of Action

The mechanism by which methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate exerts its effects depends on its specific derivatives and applications. For example, in antileishmanial and antimalarial applications, the compound may interact with biological targets such as enzymes or receptors involved in the life cycle of the pathogens. The exact molecular targets and pathways involved would require further research and experimentation.

Comparison with Similar Compounds

Pyrazolo-Pyrimidine Propanoates

Example: Methyl 3-(2-methyl-7-trihalomethylpyrazolo[1,5-a]pyrimidin-5-yl)propanoates (e.g., compounds 14 and 15)

- Structural Differences : These compounds replace the pyrazole ring with a pyrazolo[1,5-a]pyrimidine system, introducing additional nitrogen atoms and trihalomethyl groups.

- Synthesis: Condensation of precursors with 3-amino-5-methyl-1H-pyrazol in refluxing acetonitrile yields 85–93% .

- Applications : High yields suggest utility in high-throughput synthesis, though the expanded heterocyclic system may complicate bioavailability compared to simpler pyrazole derivatives.

Pyrazole-Containing α-Amino Acids

Example: (2S)-2-Amino-3-[5′-(4″-nitrophenyl)-1′-phenyl-1′H-pyrazol-3′-yl]propanoic acid hydrochloride (25)

Carboxylic Acid Derivatives

Example: 3-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanoic acid hydrochloride

- Structural Differences : Replaces the methyl ester with a carboxylic acid group, forming a hydrochloride salt.

- Properties : Higher polarity due to the ionic form, likely reducing membrane permeability compared to the ester .

- Purity : Reported at 95%, indicating efficient synthesis protocols for related derivatives .

Aromatic-Substituted Pyrazole Propanoates

Example: Ethyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate

- Structural Differences: Features a dimethylpyrazole ring and methylamino substitution on the propanoate chain.

- Specifications : CAS 92448-14-1; molecular formula C11H19N3O2. Supplied by Parchem Chemicals with ISO-certified purity .

- Applications : The dimethylpyrazole group may enhance lipophilicity, favoring CNS-targeting applications.

Dabigatran-Related Propanoates

Example: Ethyl 3-{2-[(4-carbamimidoylphenylamino)methyl]-1-methyl-N-(pyridin-2-yl)-1H-benzoimidazole-5-carboxamido}propanoate

- Structural Differences : Incorporates a benzimidazole core and pyridinyl group, significantly increasing molecular complexity.

- Synthesis : Multi-step route involving condensation, reduction, and functionalization (overall yield: ~33.75%) .

Biological Activity

Methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a pyrazole ring, which is known for its diverse biological activities. The presence of the amino and ester functional groups enhances its pharmacological potential.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been shown to possess inhibitory effects against various pathogens, including Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) for related pyrazole derivatives range from 0.5 to 32 µg/mL, demonstrating their potential as therapeutic agents against tuberculosis .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit metalloproteinases, particularly meprin α and β. These enzymes are implicated in several diseases, including cancer and vascular disorders. Selective inhibitors of meprin α have been developed from pyrazole scaffolds, showcasing promising selectivity profiles that could lead to new therapeutic applications .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrazole derivatives has revealed critical insights into their biological activities:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 3 | Enhances potency against Mtb |

| Ethyl amine | 2 | Increases selectivity for meprin α |

| Ester group | Propanoate | Improves solubility and bioavailability |

These modifications allow for fine-tuning of the compound's activity and selectivity, making it a candidate for further development in drug design.

Case Study 1: Antitubercular Activity

In a study assessing the antitubercular activity of various pyrazole derivatives, this compound was tested alongside other analogs. The compound demonstrated MIC values comparable to existing tuberculosis treatments, indicating its potential as an effective alternative .

Case Study 2: Meprin Inhibition

Another investigation focused on the inhibition of meprin α and β by pyrazole-based compounds. This compound was found to selectively inhibit meprin α with an IC50 value significantly lower than that of meprin β, suggesting a targeted therapeutic approach for conditions involving these enzymes .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The propanoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or generating bioactive metabolites.

Mechanism : Nucleophilic acyl substitution, where hydroxide or water attacks the carbonyl carbon.

Nucleophilic Reactions at the Amine Group

The ethylamino group participates in alkylation, acylation, and condensation reactions due to its lone electron pair.

Alkylation

| Reagents | Products | Applications |

|---|---|---|

| Methyl iodide, K₂CO₃, DMF | Quaternary ammonium derivative | Enhanced cationic character for drug delivery |

| Benzyl chloride, Et₃N | N-benzylated derivative | Improved lipophilicity |

Acylation

| Reagents | Products | Catalysts |

|---|---|---|

| Acetyl chloride, pyridine | N-acetylated derivative | Pyridine neutralizes HCl byproduct |

| Benzoyl chloride, DMAP | N-benzoylated analogue | DMAP accelerates reaction |

Schiff Base Formation

Reacts with aldehydes/ketones to form imines, useful in coordination chemistry:

Example : Condensation with formaldehyde yields a methylene-linked dimer.

Pyrazole Ring Modifications

The 3-methyl-1H-pyrazole moiety undergoes electrophilic substitution, though steric effects from the methyl group limit reactivity at the 4- and 5-positions.

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-3-methylpyrazole derivative |

| Halogenation | Cl₂/FeCl₃, 25°C | 5-Chloro-3-methylpyrazole derivative |

| Metal coordination | Cu(II) or Fe(III) salts | Chelation complexes |

Note : Nitration occurs preferentially at the 4-position due to methyl’s ortho/para-directing effect.

Transesterification

The ester group exchanges alkoxy moieties under catalytic conditions :

| Catalyst | Alcohol (R''OH) | Yield |

|---|---|---|

| NaOEt, ethanol | Ethanol | 75–80% |

| Ti(OiPr)₄, isopropanol | Isopropanol | 65–70% |

Oxidative Degradation

The ethylamino side chain is susceptible to oxidation, particularly under strong oxidizing conditions:

| Oxidizing Agent | Products | Conditions |

|---|---|---|

| KMnO₄, H₂SO₄ | Carboxylic acid and pyrazole fragments | 60–70°C, 2–4 hrs |

| H₂O₂, Fe²⁺ (Fenton’s reagent) | Amine oxide derivatives | Room temperature, 1–2 hrs |

Q & A

Q. What are the optimal synthetic routes for methyl 3-((2-(3-methyl-1H-pyrazol-1-yl)ethyl)amino)propanoate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling 3-methylpyrazole with ethylenediamine derivatives followed by esterification. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Catalysts : Bases like K₂CO₃ or NaH improve yields in alkylation steps .

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

Optimization strategy : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, molar ratios) and monitor progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole ring and ester/amine linkages .

- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities at <0.1% levels .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) assess purity (>95%) .

Note : Coupled techniques (e.g., LC-MS) resolve co-eluting impurities .

Q. What strategies ensure stability during storage and handling under laboratory conditions?

Methodological Answer:

- Storage : Store at –20°C in airtight, amber vials to prevent hydrolysis of the ester group .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the amine group .

- Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the reaction mechanism in key synthetic steps?

Methodological Answer:

- Solvent effects : Polar aprotic solvents stabilize transition states in SN2 reactions (e.g., pyrazole alkylation), increasing reaction rates by 30–50% compared to THF .

- Catalyst role : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems, improving yields by 15–20% .

Mechanistic insight : DFT calculations can model solvent-catalyst interactions to predict optimal conditions .

Q. What computational approaches predict molecular interactions and guide rational drug design?

Methodological Answer:

- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., cyclooxygenase-2) with PyRx for scoring .

- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR models : Train models on pyrazole derivatives to predict ADMET properties (e.g., logP, IC₅₀) .

Q. How can contradictions between in vitro enzyme inhibition and cellular activity data be resolved?

Methodological Answer:

- Assay validation : Replicate in vitro assays (e.g., fluorometric kinase inhibition) under physiological pH/temperature .

- Membrane permeability : Measure logD (octanol-water) to assess cellular uptake; low values (<1) may explain discrepancies .

- Orthogonal assays : Use SPR (surface plasmon resonance) to confirm target engagement in live cells .

Q. What methods validate the enantiomeric purity and assess stereospecific biological effects?

Methodological Answer:

- Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol gradients to resolve enantiomers .

- Circular dichroism (CD) : Compare spectra to reference standards for absolute configuration .

- Biological testing : Compare IC₅₀ values of enantiomers in cell-based assays (e.g., anti-inflammatory activity) .

Q. How to design structure-activity relationship (SAR) studies to modify pharmacological properties?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents (e.g., halogenation at pyrazole C4) to test impact on potency .

- Pharmacophore mapping : Identify critical H-bond donors/acceptors using MOE or Schrödinger software .

- In vivo testing : Prioritize analogs with >10-fold selectivity over related targets in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.